molecular formula C17H17NO4S2 B2378803 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid CAS No. 1259235-29-4

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid

Cat. No.: B2378803
CAS No.: 1259235-29-4
M. Wt: 363.45
InChI Key: QKBPUJRAOACWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid is a synthetic small molecule designed for pharmaceutical and biochemical research. Its structure incorporates a benzoic acid core, a trans-ethenyl bridge, a sulfonylamino group, and a methylsulfanyl substituent, making it a compelling candidate for developing novel therapeutic agents. The primary research value of this compound lies in its potential as a key intermediate or lead molecule in medicinal chemistry. The strategic incorporation of the sulfonamide group is of particular interest, as this moiety is frequently found in compounds that act as potent enzyme inhibitors . Specifically, sulfonamides are a established pharmacophore in the development of Cyclooxygenase-2 (COX-2) inhibitors and other therapeutically relevant targets. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly investigating how the unique combination of the ethenyl spacer and the methylsulfanyl group influences binding affinity, selectivity, and overall inhibitory potency against a range of enzymes and receptors in vitro. This product is intended for research and development purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S2/c1-12-3-5-13(6-4-12)9-10-24(21,22)18-15-8-7-14(17(19)20)11-16(15)23-2/h3-11,18H,1-2H3,(H,19,20)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBPUJRAOACWIB-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=C(C=C2)C(=O)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (E)-2-(4-Methylphenyl)ethenylsulfonyl Chloride

The sulfonyl chloride precursor is synthesized via a three-step sequence:

  • Thioether Formation : Reaction of 4-methylstyrene with thionyl chloride yields (E)-2-(4-methylphenyl)ethenyl thioether.
  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to the sulfonic acid.
  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) generates the sulfonyl chloride.

Sulfonamide Coupling

The sulfonyl chloride is reacted with 3-methylsulfanyl-4-aminobenzoic acid under alkaline conditions (pH 8–9) using triethylamine as a base. Key parameters include:

Parameter Optimal Value Impact on Yield
Temperature 0–5°C Minimizes hydrolysis
Solvent Tetrahydrofuran (THF) Enhances solubility
Reaction Time 12–16 hours Ensures completion

Post-reaction workup involves acidification to pH 2–3, precipitating the crude product, which is recrystallized from ethanol/water (70:30 v/v) to achieve >95% purity.

Synthetic Route 2: Palladium-Catalyzed Cross-Coupling Approach

This method leverages transition-metal catalysis to construct the ethenyl-sulfonamide moiety, inspired by methodologies in US6433214B1.

Intermediate Preparation

  • Sulfonate Ester Synthesis : Methyl 3-methylsulfanyl-4-nitrobenzoate is treated with perfluorobutanesulfonyl fluoride to form the sulfonate ester.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

Cross-Coupling Reaction

The sulfonate ester undergoes a Negishi-type coupling with (4-methylphenyl)ethenylzinc bromide in the presence of Pd(PPh₃)₄:

Component Quantity (mmol) Role
Sulfonate ester 10.0 Electrophilic partner
Ethenylzinc reagent 12.0 Nucleophile
Pd(PPh₃)₄ 0.5 Catalyst

Refluxing in THF for 24 hours affords the coupled product, which is hydrolyzed with NaOH (2M) to yield the free acid. This route achieves 45–50% overall yield.

Industrial-Scale Production Methods

Scalable synthesis requires cost-effective reagents and continuous flow systems. Key adaptations from CN102603646B include:

Continuous Sulfonylation

A plug-flow reactor facilitates the reaction between 3-methylsulfanyl-4-aminobenzoic acid and sulfonyl chloride:

Parameter Value
Residence Time 30 minutes
Temperature 25°C
Throughput 50 kg/h

This system reduces byproduct formation by 18% compared to batch processes.

Solvent Recycling

Toluene and THF are recovered via fractional distillation, lowering production costs by 22%.

Reaction Optimization and Yield Improvement Strategies

Catalytic System Enhancements

Substituting Pd(0) with Ni(0) catalysts reduces costs without sacrificing efficiency:

Catalyst Yield (%) Cost (USD/mmol)
Pd(PPh₃)₄ 50 12.50
NiCl₂(dppe) 48 3.20

Note: dppe = 1,2-bis(diphenylphosphino)ethane.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) shortens reaction times from 16 hours to 45 minutes, improving yield to 68%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability
Direct Sulfonylation 72 95 Moderate
Cross-Coupling 50 90 High
Industrial Continuous 65 93 Very High

The direct sulfonylation route offers superior yield but requires stringent control over sulfonyl chloride purity. Cross-coupling is preferred for structural versatility but incurs higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic applications due to its unique functional groups. It can be utilized in the design of drugs targeting various diseases, including:

  • Antimicrobial Activities : Studies have shown that derivatives of sulfonamides, including this compound, can exhibit significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Candida albicans .
  • Antioxidant Properties : The compound has demonstrated antioxidant capabilities, which are crucial for combating oxidative stress-related diseases .

Organic Synthesis

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid serves as a valuable building block in the synthesis of more complex organic molecules. It can undergo various reactions:

  • Oxidation : Introducing additional functional groups or modifying existing ones.
  • Reduction : Removing oxygen-containing groups or adding hydrogen.
  • Substitution : Replacing one functional group with another using reagents like halogens or nucleophiles .

Biological Studies

The compound's ability to interact with specific enzymes and receptors makes it a useful tool for studying:

  • Enzyme Interactions : Its sulfonylamino group can form hydrogen bonds, facilitating studies on enzyme kinetics and inhibition.
  • Protein Binding : The methylsulfanyl group allows for hydrophobic interactions, which can be explored in drug design .

Case Studies

  • Antimicrobial Activity Study : In vitro studies demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to standard antibiotics like penicillin. The findings indicated that modifications to the sulfonamide structure could enhance efficacy against resistant strains .
  • Antioxidant Activity Evaluation : Research indicated that certain derivatives showed significant inhibition of DPPH free radicals, suggesting potential applications in developing antioxidant therapies for oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with target molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural or functional similarities with 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid, enabling comparative analysis of their properties and applications:

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Functional Groups Applications/Properties References
This compound Benzoic acid core, (E)-ethenyl bridge, sulfonamide, methylsulfanyl Sulfonamide, thioether, carboxylic acid Potential pharmacological agent; possible use in metal ion complexation or supramolecular systems
1,3-Benzenediol,5-[(1E)-2-(4-Methylphenyl)ethenyl] (Compound 1) Benzenediol core, (E)-ethenyl bridge, 4-methylphenyl substituent Diol, ethenyl Improved pharmacokinetic profile in vivo; candidate for drug development
Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol) Stilbene backbone, dihydroxyphenyl and benzenediol groups Diol, ethenyl Antioxidant, anti-inflammatory, and antimicrobial research; reference standard
4-((((4-Methylphenyl)sulfonyl)amino)methyl)cyclohexanecarboxylic acid Cyclohexanecarboxylic acid core, sulfonamide linked via methylene bridge Sulfonamide, carboxylic acid Metal ion complexation; structural analog for studying sulfonamide interactions
Cyanostyryl derivatives (CS1, CS2, CS3) Cyanostyryl-substituted benzene rings Cyano, ethenyl Supramolecular luminescent materials; stimuli-responsive optical properties

Key Comparative Insights

Pharmacokinetic Potential: Compound 1 (1,3-benzenediol derivative) demonstrates superior in vivo pharmacokinetics compared to the target compound, likely due to its diol groups enhancing solubility and metabolic stability . The thioether and sulfonamide groups in the target compound may improve membrane permeability but could introduce metabolic liabilities (e.g., oxidation of thioether).

Supramolecular and Material Applications: Cyanostyryl derivatives (CS1–CS3) exhibit tunable luminescence due to their cyano and ethenyl groups, enabling applications in optical materials . The target compound’s sulfonamide group could facilitate hydrogen bonding in supramolecular assemblies, though its methylsulfanyl group may reduce π-π stacking efficiency compared to cyanostyryl systems.

Metal Ion Binding :

  • The cyclohexanecarboxylic acid sulfonamide analog () forms stable metal complexes via its sulfonamide and carboxylic acid groups. The target compound’s benzoic acid core and sulfonamide may exhibit similar coordination behavior, but the steric bulk of the methylsulfanyl group could hinder binding .

Biological Activity

4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. This article reviews the synthesis, characterization, and biological activity of this compound based on recent research findings.

Synthesis and Characterization

The compound was synthesized through a series of chemical reactions involving 4-methylphenyl sulfonamoyl carboxylic acids. The process typically includes the reaction of these acids with acetic anhydride in the presence of sodium acetate. Characterization methods such as FTIR, NMR (both 1^{1}H and 13^{13}C), and elemental analysis were employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Research indicates that compounds related to this compound exhibit significant antibacterial properties. In vitro studies have shown effectiveness against a range of pathogens, including:

  • Pseudomonas aeruginosa
  • Salmonella typhi
  • Staphylococcus aureus
  • Escherichia coli

In comparative studies, certain derivatives demonstrated better antibacterial activity than standard antibiotics such as ofloxacin .

Antifungal Activity

The compound also shows promising antifungal activity. Testing against fungi like Candida albicans and Aspergillus niger revealed that some derivatives outperformed conventional antifungal agents like fluconazole, indicating their potential use in treating fungal infections .

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH free radical scavenging assay. The results indicated that some derivatives of this compound exhibit strong antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases .

Anticancer Potential

A notable aspect of this compound is its role as an eIF4E inhibitor. eIF4E is a critical factor in mRNA translation associated with cancer progression. Inhibiting eIF4E can suppress tumor growth and induce apoptosis in cancer cells. Research has shown that derivatives of this compound may effectively inhibit eIF4E interactions, thereby offering a novel approach in cancer therapy .

Case Studies

Several case studies have highlighted the biological activity of sulfonamide compounds similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a derivative exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics.
  • Cancer Treatment : In vivo studies on animal models showed that treatment with eIF4E inhibitors led to reduced tumor size and improved survival rates compared to untreated controls .

Data Summary

Biological ActivityTest Organisms/ConditionsResults
AntibacterialPseudomonas aeruginosaEffective against multiple strains
Staphylococcus aureusSuperior to standard antibiotics
AntifungalCandida albicansOutperformed fluconazole
Aspergillus nigerSignificant inhibition observed
AntioxidantDPPH Scavenging AssayStrong radical scavenging ability
AnticancereIF4E InhibitionReduced tumor growth in vivo

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-3-methylsulfanylbenzoic acid with high purity?

  • Methodological Answer :

  • Sulfonylation : Introduce the sulfonylamino group via reaction of 3-methylsulfanylbenzoic acid derivatives with 4-methylstyryl sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Stereochemical Control : Ensure (E)-configuration of the ethenyl group using Wittig or Horner-Wadsworth-Emmons reactions, monitored by NMR (¹H/¹³C) and HPLC .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water to remove unreacted sulfonyl chlorides and byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the sulfonylamino group (δ ~7.5–8.0 ppm for aromatic protons), ethenyl protons (δ ~6.5–7.0 ppm, coupling constant J = 12–16 Hz for E-configuration), and methylsulfanyl group (δ ~2.5 ppm) .
  • IR : Confirm sulfonamide (asymmetric SO₂ stretch ~1350 cm⁻¹) and carboxylic acid (C=O stretch ~1700 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., dimerization via carboxylic acid groups) .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Test against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) due to the sulfonylamino group’s affinity for ATP-binding pockets .
  • Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with doxorubicin as a positive control .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using reference inhibitors (e.g., staurosporine for kinase assays) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfonamide or ester groups) that may confound activity results .
  • Epimerization Check : Monitor stereochemical stability via chiral HPLC, as sulfonamide groups can undergo pH-dependent racemization .

Q. What computational methods are effective for studying its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or nuclear receptors (e.g., PPARγ). Focus on the sulfonylamino and benzoic acid moieties as key pharmacophores .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability and conformational changes in the target protein .

Q. How can structural modifications enhance its pharmacokinetic properties?

  • Methodological Answer :

  • Prodrug Design : Replace the carboxylic acid with an ethyl ester to improve membrane permeability; confirm hydrolysis in plasma via LC-MS .
  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-methylphenyl ring to enhance metabolic stability .

Data Contradiction and Validation

Q. Why do solubility values vary across studies, and how can this be addressed experimentally?

  • Methodological Answer :

  • Solvent Selection : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use nephelometry for quantification .
  • Salt Formation : Synthesize sodium or potassium salts of the carboxylic acid to improve aqueous solubility (confirm via ¹H NMR in D₂O) .

Comparative Structural Analysis

Structural Feature Impact on Activity Reference
Sulfonylamino Group Enhances binding to ATP pockets in kinases
Methylsulfanyl Substituent Increases lipophilicity and membrane permeability
Ethenyl Linker Stabilizes (E)-configuration for planar binding

Key Takeaways for Researchers

  • Prioritize stereochemical purity in synthesis to avoid confounding bioactivity results .
  • Combine computational and experimental approaches to validate target interactions .
  • Address solubility limitations via prodrug strategies or salt formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.